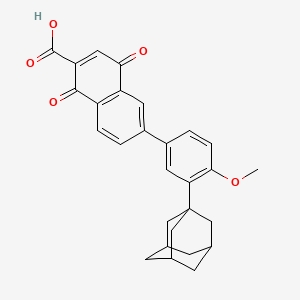
Adapalene-1',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adapalene-1’,4’-dione is a derivative and impurity of Adapalene, which is a third-generation topical retinoid primarily used in the treatment of mild to moderate acne. The compound has a molecular formula of C28H26O5 and a molecular weight of 442.50. Adapalene-1’,4’-dione is known for its role in the pharmaceutical industry, particularly in the formulation and stability studies of Adapalene-based products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adapalene-1’,4’-dione involves multiple steps, starting with the preparation of the methyl ester of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid . This intermediate is then subjected to various reaction conditions, including the use of organomagnesium and organozinc derivatives, followed by coupling reactions catalyzed by nickel complexes . The final product is isolated through column chromatography using a mixture of heptane and dichloromethane .
Industrial Production Methods: Industrial production of Adapalene-1’,4’-dione follows similar synthetic routes but on a larger scale. High-yield and pilot-scale processes have been developed to ensure the efficient production of this compound . These methods focus on optimizing reaction conditions and purification steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Adapalene-1’,4’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its transformation into different derivatives and for studying its stability under various conditions .
Common Reagents and Conditions: Common reagents used in the reactions of Adapalene-1’,4’-dione include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and catalysts like palladium .
Major Products Formed: The major products formed from the reactions of Adapalene-1’,4’-dione include various derivatives that are used in pharmaceutical formulations . These derivatives are studied for their stability, efficacy, and potential therapeutic applications .
Scientific Research Applications
Adapalene-1’,4’-dione has a wide range of scientific research applications. In chemistry, it is used to study the stability and degradation pathways of Adapalene . In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of acne and other dermatological conditions . Additionally, Adapalene-1’,4’-dione is explored for its anti-inflammatory and anti-cancer properties .
Mechanism of Action
The mechanism of action of Adapalene-1’,4’-dione involves its interaction with retinoic acid receptors, particularly the beta and gamma subtypes . These interactions lead to the modulation of gene expression, resulting in anti-inflammatory, antiproliferative, and immunomodulatory effects . The compound also disrupts the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its therapeutic effects .
Comparison with Similar Compounds
Adapalene-1’,4’-dione is compared with other similar compounds, such as tretinoin and tazarotene . While tretinoin is also a retinoid used in acne treatment, Adapalene-1’,4’-dione has a superior safety profile and is less irritating to the skin . Tazarotene, on the other hand, is more efficacious but is contraindicated in pregnant women due to its teratogenic effects . Other similar compounds include adapalene-related compound A and various analogs used in different therapeutic schemes .
Conclusion
Adapalene-1’,4’-dione is a significant compound in the pharmaceutical industry, with various applications in chemistry, biology, and medicine. Its unique properties and interactions with retinoic acid receptors make it a valuable compound for therapeutic research and development.
Properties
Molecular Formula |
C28H26O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-[3-(1-adamantyl)-4-methoxyphenyl]-1,4-dioxonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C28H26O5/c1-33-25-5-3-19(10-23(25)28-12-15-6-16(13-28)8-17(7-15)14-28)18-2-4-20-21(9-18)24(29)11-22(26(20)30)27(31)32/h2-5,9-11,15-17H,6-8,12-14H2,1H3,(H,31,32) |
InChI Key |
NXFBUPAZQQFUAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=CC3=O)C(=O)O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















